[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol
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Overview
Description
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol: is a bicyclic compound with a unique structure that includes an aminomethyl group and a methanol group attached to an oxabicycloheptane ring
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure can be modified to create enzyme inhibitors or activators.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry
Industrially, the compound can be used in the production of polymers and other materials with specific properties. Its bicyclic structure imparts rigidity and stability to the resulting materials.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram, which represents exclamation mark hazard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol typically involves the following steps:
Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction involving a furan and an olefinic or acetylenic dienophile.
Introduction of the Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions to ensure the selective introduction of the aminomethyl group.
Attachment of the Methanol Group: This can be done through a hydroxymethylation reaction, where formaldehyde and a reducing agent are used to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxabicycloheptane ring or the aminomethyl group, potentially leading to ring-opening or amine reduction products.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxabicycloheptane ring provides a rigid scaffold that enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane ring but lacks the aminomethyl and methanol groups.
Tropane Alkaloids: These compounds have a similar bicyclic structure but differ in functional groups and biological activity.
Uniqueness
The presence of both an aminomethyl group and a methanol group in [1-(Aminomethyl)-2-oxabicyclo[221]heptan-4-yl]methanol makes it unique compared to other bicyclic compounds
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTZPWYHFBSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)CO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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